4-Methylcinnamic acid

Descripción general

Descripción

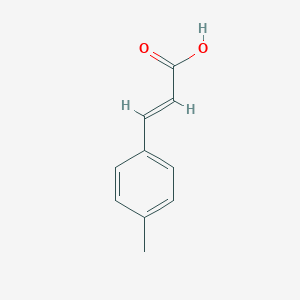

El ácido 4-metilcinámico es un compuesto orgánico con la fórmula molecular C10H10O2. Es un derivado del ácido cinámico, donde un grupo metilo se sustituye en la posición para del anillo fenilo. Este compuesto es conocido por su estructura cristalina y se utiliza en diversas aplicaciones químicas e industriales .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El ácido 4-metilcinámico se puede sintetizar a través de varios métodos. Un método común involucra la reacción de Perkin, donde el 4-metilbenzaldehído reacciona con anhídrido acético en presencia de una base como el acetato de sodio. La reacción se lleva a cabo típicamente bajo condiciones de reflujo, y el producto se purifica mediante recristalización .

Métodos de Producción Industrial

En entornos industriales, el ácido 4-metilcinámico se produce utilizando rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La producción industrial también incluye pasos para la purificación y el control de calidad para cumplir con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 4-metilcinámico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácido 4-metilbenzoico.

Reducción: Puede reducirse para formar alcohol 4-metilcinamílico.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo o ácido nítrico.

Principales Productos Formados

Oxidación: Ácido 4-metilbenzoico.

Reducción: Alcohol 4-metilcinamílico.

Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methylcinnamic acid is recognized for its potential therapeutic applications, particularly in cancer treatment. Research indicates that it can be linked to other compounds to enhance their anticancer efficacy. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds linked with this compound demonstrated strong inhibitory activity against MCF-7 breast cancer cells, with an IC50 value of 1.79 µM, indicating its potential as a candidate for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. Cinnamic acid derivatives, including this compound, have been reported to exhibit activity against drug-resistant strains of bacteria . The compound's structure allows it to interact with bacterial membranes and inhibit growth, which is particularly valuable in the context of rising antibiotic resistance.

Enzymatic Reactions

This compound serves as a substrate for various enzymatic reactions, particularly those involving cytochrome P450 enzymes. Studies have demonstrated that it binds tightly to CYP199A4, leading to effective oxidation processes . The compound's ability to undergo oxidation makes it useful in synthetic organic chemistry and biotransformation processes. For example, when used in whole-cell systems expressing CYP199A4, over 95% of the substrate was converted to products within hours, showcasing its efficiency in biocatalysis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its applications. Research indicates that modifications to the compound can significantly alter its biological activity. For instance, substituting different groups on the aromatic ring can enhance or reduce its efficacy against specific targets . This knowledge aids in designing more potent derivatives for therapeutic use.

Safety and Toxicity

While exploring the applications of this compound, it is important to consider safety profiles. The compound has been noted to cause skin and eye irritation at certain concentrations; thus, handling precautions are essential . Ongoing research aims to establish comprehensive safety data to facilitate its use in pharmaceuticals and other applications.

Mecanismo De Acción

El mecanismo de acción del ácido 4-metilcinámico implica su interacción con varios objetivos moleculares. Se ha demostrado que interactúa con el receptor de ácido hidroxicarboxílico HCA2 (GPR109A), un receptor acoplado a proteína G. Esta interacción puede conducir a varios efectos biológicos, incluidas las actividades antiinflamatorias y anticancerígenas .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido cinámico: El compuesto padre sin la sustitución de metilo.

Ácido 4-metoxicinámico: Un derivado con un grupo metoxi en lugar de un grupo metilo.

Ácido 4-clorocinamico: Un derivado con un átomo de cloro en la posición para.

Unicidad

El ácido 4-metilcinámico es único debido a la presencia del grupo metilo, que puede influir en su reactividad química y actividad biológica. Esta sustitución puede mejorar ciertas propiedades, haciéndola más adecuada para aplicaciones específicas en comparación con sus análogos .

Actividad Biológica

4-Methylcinnamic acid (4-MCA) is a derivative of cinnamic acid, characterized by a methyl group at the para position of its phenyl ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with 4-MCA, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a carboxylic acid. Its structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 4-MCA against various pathogens. For instance, cinnamic acid derivatives, including 4-MCA, have shown significant activity against drug-resistant strains of bacteria and fungi.

- Study Findings : A study demonstrated that 4-MCA exhibited notable inhibitory effects on Mycobacterium marinum, with an IC50 value of 64 µM, indicating its potential as an antimicrobial agent against skin infections caused by non-tuberculous mycobacteria .

- Mechanism : The antimicrobial activity is thought to be due to the ability of 4-MCA to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Properties

The anticancer properties of 4-MCA have been explored in various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study : In vitro studies showed that 4-MCA significantly inhibited the proliferation of MCF-7 (breast cancer) cells with an IC50 of approximately 1.79 µM. This suggests that modifications to its structure can enhance its cytotoxic effects against cancer cells .

- Mechanism : The compound appears to exert its effects through the modulation of apoptotic pathways and inhibition of cell migration and invasion, which are critical for metastasis .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds like 4-MCA have been studied for their anti-inflammatory properties.

- Research Findings : Studies indicate that 4-MCA can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway . This suggests its potential therapeutic role in managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 4-MCA is another significant aspect of its biological profile. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Experimental Evidence : Research has shown that 4-MCA exhibits strong radical scavenging activity, which may contribute to its protective effects against oxidative stress in various biological systems .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 4-methylcinnamic acid's antifungal activity?

A1: this compound acts as a chemosensitizer, augmenting the efficacy of existing antifungal agents that target the fungal cell wall, such as caspofungin and octyl gallate []. This synergistic effect leads to a significant reduction in the minimum inhibitory concentrations of these drugs []. The exact mechanism behind this synergy remains to be fully elucidated.

Q2: How does the structure of this compound relate to its activity?

A2: Research suggests that the para-substitution of the methyl moiety on the cinnamic acid scaffold is crucial for overcoming fungal tolerance []. For instance, this compound demonstrates improved activity against glr1Δ mutant strains of Saccharomyces cerevisiae compared to its 4-methoxy counterpart []. This highlights the importance of structure-activity relationships in optimizing antifungal efficacy.

Q3: Has this compound shown efficacy against drug-resistant fungal strains?

A3: Yes, 4-chloro-α-methylcinnamic acid, a close structural analog of this compound, has demonstrated the ability to overcome fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) []. This suggests potential for these compounds in combating emerging drug-resistant fungal infections.

Q4: What analytical techniques have been employed to characterize and study this compound?

A5: Several analytical techniques have been used to characterize this compound, including:* X-ray diffraction: To determine crystal structures and study co-crystal formation [, ].* Raman and Infrared Spectroscopy: To investigate the solid-state photodimerization reaction mechanism and analyze vibrational modes of the molecule [].* HPLC: To measure the rate of reduction of this compound by samarium diiodide [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.